4-Iodo-3-nitrobenzamide
Vue d'ensemble
Description
Iniparib, également connu sous le nom de 4-iodo-3-nitrobenzamide, est un composé qui a initialement été développé comme un traitement potentiel contre le cancer. On pensait qu'il agissait comme un inhibiteur irréversible des enzymes poly(ADP-ribose) polymérase (PARP), impliquées dans les processus de réparation de l'ADN. Des études ultérieures ont révélé qu'iniparib n'inhibait pas efficacement les enzymes PARP, ce qui a conduit à une réévaluation de son mécanisme d'action .
Applications De Recherche Scientifique
Iniparib has been extensively studied for its potential applications in cancer therapy. Initially, it showed promise in treating triple-negative breast cancer and other malignancies. its efficacy was later questioned due to its lack of PARP inhibition. Despite this, iniparib has been valuable in research for understanding the role of reactive oxygen species (ROS) in cancer cells and exploring alternative mechanisms of action .
Mécanisme D'action
Target of Action
Iniparib, also known as 4-Iodo-3-nitrobenzamide, was originally thought to be a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor . PARP-1 is an enzyme that plays a key role in DNA repair .
Mode of Action
Iniparib’s mechanism of action is primarily through inhibiting the enzymatic activity of PARP-1 . By blocking this activity, Iniparib can make cancer cells more susceptible to chemotherapy and other treatments .
Biochemical Pathways
It is known that parp-1, the supposed target of iniparib, is involved in the base excision repair (ber) pathway, which is crucial for dna repair .
Result of Action
Iniparib has demonstrated clinical activity in cancers mediated by mismatch repair defects such as triple-negative breast cancer and BRCA2-mutated pancreatic cancer . In phase II clinical studies, Iniparib, in combination with carboplatin and gemcitabine, has produced promising results in “triple-negative” breast cancers, increasing median overall survival from 7.7 months to 12.3 months .
Analyse Biochimique
Biochemical Properties
Iniparib is thought to exert its effects through intracellular conversion to nitro radical ions . It was found to induce gamma-H2AX, a marker of DNA damage, in tumor cell lines, and to induce cell cycle arrest in the G2/M phase . Iniparib is also known to form adducts in a non-specific manner with cysteine-containing proteins .
Cellular Effects
Iniparib has been shown to have potential antitumor activity in various types of cells. For instance, it has been reported to inhibit growth of certain breast cancer cell lines in vitro . Iniparib is also known to potentiate the cell cycle effects of DNA damaging modalities in tumor cell lines .
Molecular Mechanism
It is known that Iniparib and its metabolites induce DNA damage and cell cycle arrest in tumor cells . It is also suggested that Iniparib non-selectively modifies cysteine-containing proteins in tumor cells .
Metabolic Pathways
The metabolic pathways of Iniparib involve its conversion to nitro radical ions within the cell . The proposed detoxification pathway of Iniparib metabolism results in the production of several distinct conjugates and 4-iodo-3-amino-benzoic acid .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Iniparib est synthétisé par une série de réactions chimiques à partir de la 4-iodoaniline. Les étapes clés impliquent la nitration pour introduire le groupe nitro et l'amidation subséquente pour former la structure benzamide. Les conditions de réaction impliquent généralement l'utilisation d'acides et de bases forts, ainsi que de solvants spécifiques pour faciliter les réactions .
Méthodes de Production Industrielle : La production industrielle d'iniparib suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Iniparib subit diverses réactions chimiques, notamment :
Oxydation : Iniparib peut être oxydé pour former des intermédiaires réactifs.
Réduction : Le groupe nitro dans iniparib peut être réduit en un groupe amino dans des conditions spécifiques.
Substitution : L'atome d'iode dans iniparib peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogénation catalytique sont utilisés.
Substitution : Des nucléophiles comme les thiols et les amines sont utilisés dans les réactions de substitution.
Principaux Produits Formés :
Oxydation : Formation de dérivés nitroso et d'hydroxylamine.
Réduction : Formation de 4-amino-3-iodobenzamide.
Substitution : Formation de divers benzamides substitués selon le nucléophile utilisé.
4. Applications de la Recherche Scientifique
Iniparib a été largement étudié pour ses applications potentielles en thérapie anticancéreuse. Initialement, il a montré des résultats prometteurs dans le traitement du cancer du sein triple négatif et d'autres tumeurs malignes. Cependant, son efficacité a ensuite été remise en question en raison de son absence d'inhibition de PARP. Malgré cela, iniparib a été précieux dans la recherche pour comprendre le rôle des espèces réactives de l'oxygène (ROS) dans les cellules cancéreuses et pour explorer des mécanismes d'action alternatifs .
5. Mécanisme d'Action
Le mécanisme d'action d'iniparib implique la stimulation de la production d'espèces réactives de l'oxygène (ROS) dans les cellules cancéreuses. Cela conduit à un stress oxydatif et à la mort cellulaire. Iniparib est métabolisé en un intermédiaire C-nitroso actif, qui est considéré comme responsable de ses effets cytotoxiques. Le composé active également le facteur de transcription Nrf2, impliqué dans la défense antioxydante cellulaire .
Comparaison Avec Des Composés Similaires
Iniparib est souvent comparé à d'autres inhibiteurs de PARP tels qu'olaparib, rucaparib et niraparib. Contrairement à ces composés, iniparib n'inhibe pas efficacement les enzymes PARP. Au lieu de cela, son mécanisme d'action est principalement dû à la génération de ROS. Cela rend iniparib unique parmi les inhibiteurs de PARP, car il cible les cellules cancéreuses par une voie différente .
Composés Similaires :
Olaparib : Un inhibiteur puissant de PARP utilisé dans le traitement des cancers de l'ovaire et du sein.
Rucaparib : Un autre inhibiteur de PARP avec des applications dans le cancer de l'ovaire.
Niraparib : Un inhibiteur de PARP utilisé pour le cancer de l'ovaire, en particulier chez les patients porteurs de mutations BRCA
Propriétés
IUPAC Name |
4-iodo-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJTZQKHMAPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166784 | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160003-66-7 | |
Record name | Iniparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iniparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iniparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160003-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of iniparib?
A1: While initially classified as a PARP inhibitor, research demonstrated that iniparib does not inhibit PARP at clinically relevant concentrations [, , ]. Instead, iniparib and its metabolite, 4-iodo-3-nitrosobenzamide, non-selectively modify cysteine-containing proteins in tumor cells [].
Q2: How does iniparib exert its cytotoxic effects?
A2: The precise mechanism of cytotoxicity remains unclear. Studies suggest iniparib might stimulate reactive oxygen species (ROS) production [], potentially by interacting with the Nrf2-mediated antioxidant response or the mitochondrial electron transport chain [].
Q3: What is the molecular formula and weight of iniparib?
A3: Iniparib (4-Iodo-3-nitrobenzamide) has the molecular formula C₇H₅IN₂O₃ and a molecular weight of 292.04 g/mol.
Q4: Is there spectroscopic data available for iniparib?
A4: While the provided research abstracts do not detail specific spectroscopic data, such information is typically available in chemical databases like PubChem and ChemSpider.
Q5: How is iniparib metabolized in the body?
A5: Iniparib is rapidly metabolized, primarily through iodine substitution with glutathione []. This pathway leads to the formation of cysteine and N-acetylated cysteine derivatives []. Other metabolic routes include hydrolysis to benzoic acid derivatives and nitro-reduction to 4-iodo-3-amino-benzamide (IABM) and 4-iodo-3-amino-benzoic acid (IABA) [].
Q6: What is the half-life of iniparib?
A6: Iniparib exhibits a short half-life, ranging from 10 to 20 minutes [, ]. Its metabolites, IABA and IABM, have longer half-lives of approximately 1.75 hours and 0.8 hours, respectively [].
Q7: Does iniparib accumulate in the body after repeated dosing?
A7: Studies indicate no apparent accumulation of iniparib, IABA, or IABM after repeated dosing using the tested regimens [].
Q8: Does iniparib effectively penetrate tumor tissues?
A8: Research in a canine cancer model revealed that clinically relevant concentrations of iniparib and its metabolites were not detectable in tumor tissues despite significant plasma exposures []. This finding raises concerns about its ability to reach therapeutic concentrations within tumors.
Q9: What is the in vitro activity of iniparib?
A9: Iniparib demonstrates antiproliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) models [, , , , ]. It potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine and carboplatin in vitro [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.